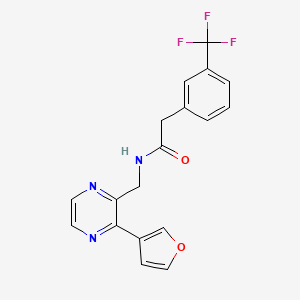

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a pyrazine core substituted with a furan-3-yl group at position 3 and a methyl-acetamide group at position 2. The acetamide side chain is further functionalized with a 3-(trifluoromethyl)phenyl moiety. This trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazine-furan system may contribute to π-π stacking or hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-12(8-14)9-16(25)24-10-15-17(23-6-5-22-15)13-4-7-26-11-13/h1-8,11H,9-10H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQKTPCXUYMAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Formation of the acetamide linkage: This can be accomplished through amidation reactions using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may produce dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs share core features such as pyrazine/heterocyclic rings, acetamide linkages, or trifluoromethylphenyl groups. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Comparative Insights

Heterocyclic Core Variations

- Pyrazine vs. Benzothiazole: The target compound’s pyrazine core (as in ) may offer different electronic properties compared to benzothiazole derivatives (). Benzothiazoles are known for pesticidal activity, while pyrazine analogs (e.g., ’s anticonvulsants) suggest neurological applications .

- Furan Substituents : The furan-3-yl group in the target compound contrasts with furan-2-yl in and furan-2-ylmethyl in . Positional isomerism affects steric and electronic interactions; furan-3-yl may reduce steric hindrance compared to bulkier 2-yl derivatives .

Trifluoromethylphenyl Group

- The 3-(trifluoromethyl)phenyl group is shared with compounds in and . This moiety enhances hydrophobicity and resistance to oxidative metabolism, a feature critical in anticonvulsants () and patented pesticides () .

Acetamide Linker Modifications

- The target compound’s methylene bridge between pyrazine and acetamide differs from sulfonamido () or piperazine () linkers. Piperazine-containing analogs (e.g., ) show improved solubility due to the basic nitrogen, whereas sulfonamides () may enhance target affinity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways that are crucial for cancer cell proliferation and survival. The presence of the furan and pyrazine moieties contributes to its interaction with biological targets, potentially leading to:

- Inhibition of Kinases : Compounds with similar structures have shown the ability to inhibit kinases involved in cancer progression.

- Induction of Apoptosis : Studies have indicated that derivatives can trigger apoptotic pathways in cancer cells.

- Anti-inflammatory Properties : Some pyrazole derivatives exhibit anti-inflammatory effects, which may enhance their therapeutic potential in cancer treatment.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 0.01 | Apoptosis induction | |

| A549 (Lung Cancer) | 26 | Growth inhibition | |

| HepG2 (Liver Cancer) | 7.4 | Cytotoxicity | |

| HCT116 (Colon Cancer) | 1.1 | Cell cycle arrest |

Case Studies

- MCF7 Cell Line Study : In a recent study, derivatives of the compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value as low as 0.01 µM, indicating potent anti-cancer activity .

- A549 Cell Line Evaluation : Another investigation showcased that the compound inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, suggesting its potential as an anti-lung cancer agent .

- HepG2 and HCT116 Studies : The compound also exhibited notable cytotoxicity against HepG2 liver cancer cells (IC50 = 7.4 µM) and HCT116 colon cancer cells (IC50 = 1.1 µM), with mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.